3,6-Dichloro-4-hydrazinylpyridazine
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Overview
Description
3,6-Dichloro-4-hydrazinylpyridazine is a chemical compound with the molecular formula C4H3Cl2N3 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a hydrazinyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-hydrazinylpyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine. One common method includes the following steps:
Starting Material: 3,6-dichloropyridazine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-80°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix 3,6-dichloropyridazine and hydrazine hydrate.
Controlled Conditions: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Automated Purification: Employing automated systems for purification, such as continuous flow reactors and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) are employed under basic or neutral conditions.
Major Products
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3,6-Dichloro-4-hydrazinylpyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-hydrazinylpyridazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinylpyridazine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a hydrazinyl group, altering its chemical behavior
Properties
Molecular Formula |
C4H4Cl2N4 |
---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
(3,6-dichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H4Cl2N4/c5-3-1-2(8-7)4(6)10-9-3/h1H,7H2,(H,8,9) |
InChI Key |
FPYLIKWAFORVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)NN |
Origin of Product |
United States |
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